molecular formula C16H12F3NO3 B1415253 2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid CAS No. 2197063-21-9

2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid

Cat. No.: B1415253
CAS No.: 2197063-21-9
M. Wt: 323.27 g/mol
InChI Key: QUMGLMOMMJKNBA-UHFFFAOYSA-N
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Description

2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid is an organic compound with a complex structure that includes a trifluoromethyl group, a methyl group, and an amino carbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate intermediate. This intermediate is then reacted with benzoic acid under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the amino carbonyl group, resulting in different chemical properties and reactivity.

    2-Methylbenzoic acid: This compound has a methyl group but does not contain the trifluoromethyl or amino carbonyl groups, making it less versatile in certain reactions.

Uniqueness

2-({[2-Methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)benzoic acid is unique due to the presence of both the trifluoromethyl and amino carbonyl groups, which confer distinct chemical properties and reactivity. These functional groups allow the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-[[2-methyl-3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-9-12(16(17,18)19)7-4-8-13(9)20-14(21)10-5-2-3-6-11(10)15(22)23/h2-8H,1H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMGLMOMMJKNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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